molecular formula C18H16N2O2 B5338570 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

Cat. No.: B5338570
M. Wt: 292.3 g/mol
InChI Key: DCWBECUIKSYRPT-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one is a chemical compound belonging to the pyridazinone class, which is a focus of research in medicinal chemistry due to its potential as a scaffold for developing biologically active molecules . While specific data for this exact compound is limited, a closely related fluoro-substituted analogue, 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (CAS# 1219540-27-8), has a reported molecular formula of C18H15FN2O2 and a molecular weight of 310.3 g/mol . This suggests similar complex molecular characteristics worthy of investigation. Pyridazinone derivatives, in general, have been extensively studied and are known to exhibit a wide spectrum of pharmacological activities. Literature indicates that such heterocyclic compounds can demonstrate antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable scaffolds in early-stage drug discovery programs . The presence of both benzyl and methoxyphenyl substituents on the pyridazinone core may influence its interaction with biological targets, such as enzymes or receptors, potentially through mechanisms like allosteric modulation, as seen with other heterocyclic compounds targeting specific receptors . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to consult the scientific literature for the latest advances in pyridazinone chemistry and biology.

Properties

IUPAC Name

2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-16-9-7-15(8-10-16)17-11-12-18(21)20(19-17)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBECUIKSYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325616
Record name 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915878-67-0
Record name 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.comicj-e.org For 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, the analysis involves two primary disconnections.

The first disconnection targets the N-benzyl bond. This is a logical step as N-alkylation of a pyridazinone core is a common and reliable reaction. amazonaws.com This disconnection reveals the key intermediate, 6-(4-methoxyphenyl)pyridazin-3(2H)-one , and a benzylating agent, such as benzyl (B1604629) bromide .

The second disconnection breaks the pyridazinone ring itself. The most common and effective strategy for forming a 6-arylpyridazin-3-one ring is the cyclocondensation of a γ-ketoacid with hydrazine (B178648). raco.catresearchgate.net This leads to the identification of the second key precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid , and hydrazine .

Therefore, the retrosynthetic analysis identifies three essential starting materials for the synthesis:

4-(4-methoxyphenyl)-4-oxobutanoic acid

Hydrazine (or hydrazine hydrate)

A suitable benzylating agent (e.g., benzyl bromide)

Classical and Modern Synthetic Routes to the Pyridazinone Core

The formation of the central 6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold is the crucial step in the synthesis. This is typically achieved through the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.

The most widely employed method for synthesizing 6-arylpyridazin-3-ones is the cyclocondensation of a γ-ketoacid with hydrazine hydrate (B1144303). raco.catresearchgate.net In this specific case, 4-(4-methoxyphenyl)-4-oxobutanoic acid is heated with hydrazine hydrate, typically in a solvent like ethanol (B145695) or butanol. raco.catprepchem.com The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid group, and subsequent dehydration to yield the stable, aromatic pyridazinone ring. raco.cat

Dehydrogenation of the initially formed dihydropyridazinone may be necessary in some cases, which can be accomplished using reagents like a bromine/acetic acid mixture. raco.catresearchgate.net

The synthesis of the pyridazine (B1198779) ring system is fundamentally based on the reaction between a 1,4-dicarbonyl compound and hydrazine. researchgate.netchemtube3d.com This approach, a variation of the Paal-Knorr synthesis, provides a direct route to the heterocyclic core. The reaction involves the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com For pyridazinone synthesis, a 1,4-ketoacid or a 1,4-ketoester serves as the dicarbonyl equivalent, reacting with hydrazine to form the cyclic structure as described above. researchgate.net

Table 1: Comparison of Classical Methods for Pyridazinone Core Synthesis

Precursor Reagents Solvent Conditions Yield Reference
4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid Hydrazine hydrate (80%) Ethanol Reflux, 3 hrs 73% raco.cat
4-(4-ethoxy-3-methoxyphenyl)-2-morpholino-4-oxobutyric acid Hydrazine hydrate (100%) 1-Butanol Reflux, 8 hrs - prepchem.com

Note: Yields and conditions can vary based on specific substrates and laboratory techniques.

Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govasianpubs.orgasianpubs.org The synthesis of pyridazinone derivatives has been shown to benefit significantly from this technology. nih.govsci-hub.se Microwave-assisted synthesis can be applied to the key cyclocondensation step, as well as to subsequent modifications of the pyridazinone ring, such as in Suzuki-Miyaura cross-coupling reactions to introduce the aryl group at the C-6 position. nih.govsci-hub.se For example, Suzuki-Miyaura reactions to form 6-aryl pyridazinones have been successfully performed under microwave irradiation at 135-140°C for 30 minutes, achieving good yields. nih.govsci-hub.se

Table 2: Microwave-Assisted Synthesis of Pyridazinone Derivatives

Reaction Type Catalyst/Reagents Conditions Time Outcome Reference
Suzuki-Miyaura Coupling Pd-SPhos complex, KF, Dioxane 135-140 °C 30 min Good yields of 6-aryl-5-dialkylaminopyridazinone sci-hub.se

Regioselective Functionalization at the N-2 Position

Once the 6-(4-methoxyphenyl)pyridazin-3(2H)-one core is synthesized, the final step is the introduction of the benzyl group at the N-2 position. This step is critical and requires control of regioselectivity.

The N-benzylation is an alkylation reaction performed on the pyridazinone ring. researchgate.net Pyridazinones are ambident nucleophiles, meaning alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). researchgate.net To achieve the desired N-2 benzylation, the reaction is typically carried out by treating the 6-(4-methoxyphenyl)pyridazin-3(2H)-one with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base.

The choice of base and solvent is crucial for controlling the regioselectivity. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonate the nitrogen atom, increasing its nucleophilicity. ekb.egnih.gov Solvents such as acetone (B3395972) or dimethylformamide (DMF) are frequently used. nih.gov Studies on similar heterocyclic systems like 2-pyridones have shown that reaction conditions can be optimized to strongly favor N-alkylation over O-alkylation, achieving high yields and regioselectivity. researchgate.net

Table 3: General Conditions for N-Alkylation of Pyridazinone Analogs

Substrate Alkylating Agent Base Solvent Outcome Reference
6-(4-hydroxystyryl)-4,5-dihydropyridazin-3(2H)-one 2-chloro-1-(4-chlorophenyl)ethan-1-one K₂CO₃ Acetone N-alkylation product nih.gov
4,6-diaryl-2-oxonicotinonitrile Benzyl chloride K₂CO₃-NPs - N-benzylated product ekb.eg

Introduction of the 4-Methoxyphenyl (B3050149) Moiety at the C-6 Position

The introduction of an aryl group, such as the 4-methoxyphenyl moiety, at the C-6 position of the pyridazinone ring is a critical step in the synthesis of the target compound. A common and effective method to achieve this is through the cyclization of a γ-keto acid with a hydrazine derivative.

One established strategy involves the Friedel-Crafts acylation of a suitable aromatic compound with an anhydride, followed by cyclization. For instance, the synthesis of a related compound, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, was accomplished through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride. This reaction forms an intermediate γ-keto acid, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. raco.catraco.cat This general approach can be adapted for the synthesis of 6-(4-methoxyphenyl)pyridazin-3-one by using anisole (B1667542) as the starting aromatic compound.

Another versatile method for introducing the 4-methoxyphenyl group is through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a halogenated pyridazine and a boronic acid. For example, 3-amino-6-chloropyridazine (B20888) can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield 3-amino-6-(4-methoxyphenyl)pyridazine. researchgate.net This intermediate can then be further modified to obtain the desired pyridazinone.

The following table outlines a general synthetic approach for the introduction of the 4-methoxyphenyl group at the C-6 position.

StepReactionReactantsKey Reagents/ConditionsProduct
1Friedel-Crafts AcylationAnisole, Succinic AnhydrideAlCl₃4-(4-methoxyphenyl)-4-oxobutanoic acid
2Cyclization4-(4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine HydrateEthanol, Reflux6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
3Dehydrogenation6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneBromine/Acetic Acid6-(4-methoxyphenyl)pyridazin-3(2H)-one

Subsequent N-benzylation of the 6-(4-methoxyphenyl)pyridazin-3(2H)-one would lead to the final product, 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one. This alkylation is typically carried out using benzyl halide in the presence of a base. researchgate.net

Optimization of Reaction Conditions and Yields in Pyridazinone Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized pyridazinone derivatives. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

In the synthesis of pyridazine derivatives via aza-Diels-Alder reactions, it has been demonstrated that reaction temperature and steric effects significantly influence product selectivity and yield. organic-chemistry.org These reactions, which can be performed under neutral, metal-free conditions, offer a sustainable and cost-effective alternative to some traditional methods. organic-chemistry.org

Microwave-enhanced synthesis has also emerged as a highly efficient protocol for the synthesis of pyridazine architectures. researchgate.net This technique can significantly reduce reaction times and improve yields. For instance, the selective N(2)-alkylation of 3-amino-6-(4-methoxyphenyl)pyridazine has been successfully achieved under microwave irradiation with various alkyl halides, resulting in good to excellent yields. researchgate.net

The table below presents a summary of optimized conditions for key reactions in pyridazinone synthesis based on related studies.

ReactionParameter OptimizedConditionsYield (%)Reference
Cyclization of γ-keto acid with hydrazine hydrateReaction TimeReflux for 3 hours73 raco.cat
Condensation with aromatic aldehydesBaseSodium Ethoxide- raco.cat
N-alkylation under microwave irradiationReagentAlkyl halide (1.2 equiv)52-96 researchgate.net
Aza-Diels-Alder ReactionConditionsNeutral, Metal-freeHigh organic-chemistry.org

It is important to note that the optimal conditions can vary depending on the specific substrates and reagents used. Therefore, systematic optimization studies are often necessary to achieve the best results for the synthesis of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one.

Chemical Transformations and Derivatization of 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One

Reactivity of the Pyridazinone Ring System

The inherent reactivity of the pyridazin-3-one ring allows for a variety of chemical transformations, enabling the synthesis of diverse derivatives. researchgate.net One of the most synthetically useful reactions is the conversion of the C-3 carbonyl group into a chloro substituent. Treatment of the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the oxo group, yielding a 3-chloropyridazine (B74176) derivative. nih.gov This transformation is pivotal as the resulting chloro group is a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide array of functional groups at the C-3 position. nih.gov

Another aspect of the ring's reactivity involves the C4-C5 bond. In related 4,5-dihydropyridazinone systems, dehydrogenation can be achieved using reagents like bromine in acetic acid to introduce a double bond and form the fully aromatic pyridazinone ring. scispace.com Furthermore, the C-4 position of the pyridazinone core is susceptible to reactions such as Michael additions and condensations, allowing for the introduction of various substituents. scispace.com The palladium-catalyzed cross-coupling of halopyridazinones is also a highly effective method for introducing different substituents onto the pyridazinone core. scispace.com

Modifications and Substitutions on the N-2 Benzyl (B1604629) Group

The N-2 benzyl group is a common feature in many biologically active pyridazinones, often introduced via N-alkylation of an NH-pyridazinone precursor with benzyl bromide. researchgate.net This group can be readily modified or removed to generate novel analogs.

N-Debenzylation: The benzyl group can serve as a protecting group and its removal is a key step in many synthetic pathways. This is often accomplished through catalytic hydrogenation. For instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common method. nih.gov Alternative methods, such as using ammonium (B1175870) formate (B1220265) as a catalytic hydrogen transfer agent, can also achieve N-debenzylation, providing a route to the free N-H pyridazinone which can then be derivatized with other substituents. mdma.ch A base-promoted process using potassium tert-butoxide in DMSO with oxygen has also been shown to be effective for N-debenzylation of various nitrogen-containing heterocycles. researchgate.net

Introduction of Functionalized Side Chains: The N-H precursor, obtained after debenzylation or by starting with a non-benzylated pyridazinone, can be alkylated with various electrophiles. A common strategy involves reaction with ethyl chloroacetate (B1199739) in the presence of a base to introduce an ester-containing side chain. This ester can be further converted into a hydrazide by treatment with hydrazine (B178648) hydrate (B1144303), creating a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Selected Reactions for N-2 Position Modification
Reaction TypeReagents and ConditionsProduct TypeReference
N-Debenzylation20% Pd(OH)₂/C, H₂, HOAc, EtOH, 60 °CN-H Pyridazinone nih.gov
N-DebenzylationAmmonium formate, 10% Pd-C, Methanol, RefluxN-H Pyridazinone mdma.ch
N-AlkylationEthyl chloroacetate, Base (e.g., K₂CO₃)N-CH₂COOEt Pyridazinone nih.gov
Hydrazide FormationHydrazine hydrate, Acetic acid (cat.), RefluxN-CH₂CONHNH₂ Pyridazinone nih.gov

Derivatization Strategies for the C-6 (4-Methoxyphenyl) Moiety

The C-6 (4-methoxyphenyl) group significantly influences the pharmacological profile of the molecule. Derivatization at this position is a key strategy for analog synthesis.

Synthesis via Suzuki Coupling: A primary method for introducing diversity at the C-6 position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sci-hub.seacs.orgacs.orgnih.gov This approach typically starts with a 6-chloropyridazinone intermediate, which can be coupled with a variety of arylboronic acids. To generate analogs of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, the 2-benzyl-6-chloropyridazin-3-one precursor would be reacted with 4-methoxyphenylboronic acid. By substituting other arylboronic acids, a library of compounds with diverse C-6 aryl moieties can be synthesized. These reactions are often performed using a palladium catalyst (e.g., Pd-SPhos complex) and a base (e.g., KF or Cs₂CO₃) and can be efficiently promoted by microwave irradiation. sci-hub.seacs.orgacs.orgnih.gov

Modification of the Methoxy (B1213986) Group: Another derivatization strategy involves chemical modification of the existing 4-methoxyphenyl (B3050149) group. The methoxy group can be cleaved to yield a phenol (B47542) (a 4-hydroxyphenyl group) using reagents like aluminum halides or pyridinium (B92312) chloride. clockss.orggoogle.com This resulting hydroxyl group is a versatile handle for further functionalization, allowing for the introduction of various ether or ester linkages to explore their impact on biological activity.

Introduction of Further Substituents onto the Pyridazinone Core

To further explore the chemical space and SAR, additional substituents can be introduced onto the pyridazinone core, most commonly at the C-4 and C-5 positions. The functionalization of the C-4 position, in particular, has been explored in related pyridazinone systems. nih.govnih.govresearchgate.net

For instance, in 4,5-dihydropyridazinone derivatives, the C-4 methylene (B1212753) group is reactive and can undergo condensation with aromatic aldehydes in the presence of a base like sodium ethoxide. raco.cat This reaction leads to the formation of 4-arylidene derivatives, which can be subsequently reduced to provide 4-arylmethyl substituents. This strategy allows for the introduction of a second benzyl-type group onto the pyridazinone scaffold. Late-stage, ortho-selective C-H functionalization of a phenyl group at C-6 has also been demonstrated using the pyridazinone moiety as an internal directing group, allowing for reactions like arylation, olefination, and halogenation on that ring. rsc.org

Synthesis of Designed Structural Analogs for Research Purposes

The primary motivation for the chemical derivatization of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one is the synthesis of structural analogs for biological screening and the development of new research tools or potential therapeutics. mdpi.commdpi.com By systematically modifying the different parts of the molecule—the N-2 benzyl group, the C-6 methoxyphenyl moiety, and the pyridazinone core itself—researchers can probe the specific interactions of the compound with biological targets.

For example, analogs have been designed and synthesized to act as anticancer agents, vasorelaxants, and enzyme inhibitors. nih.govresearchgate.netebyu.edu.tr The synthesis of a series of N-benzyl pyridazinone derivatives has been pursued to investigate their potential as anticancer agents. researchgate.net In other studies, modifications at the N-2 and C-6 positions have led to the development of novel pyridazin-3-one derivatives with vasorelaxant activity, designed as alternatives to existing drugs. nih.gov Furthermore, by replacing the C-6 aryl group or introducing complex side chains at the N-2 position, analogs targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been developed. ebyu.edu.tr

Table 2: Examples of Designed Structural Analogs and Their Research Focus
Modification Site(s)Resulting Analog TypeIntended Research PurposeReference
N-2 and C-6Pyridazin-3-one tethered with thiosemicarbazideVasorelaxant activity nih.gov
C-6Various C-6 aryl/heteroaryl groups via Suzuki couplingAnticancer activity researchgate.net
N-2 and C-6Triazole-bearing pyridazinones with (4-methoxyphenyl)piperazine moietyAChE/BChE inhibition (Alzheimer's disease research) ebyu.edu.tr
Core StructureAnnelated 1,2,3-selena/thiadiazolesAntimicrobial and cytotoxic activity mdpi.com

Compound Index

Compound Name
2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one
3-chloropyridazine
4,5-dihydropyridazinone
Phosphorus oxychloride
Benzyl bromide
Ethyl chloroacetate
Hydrazine hydrate
6-chloropyridazinone
4-methoxyphenylboronic acid
4-hydroxyphenyl pyridazinone
4-arylidene pyridazinone
Sodium ethoxide

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One and Its Analogs

Comparative Analysis of Structural Features and Molecular Interactions

The molecular architecture of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one provides a framework for diverse non-covalent interactions with biological macromolecules. The pyridazinone ring itself, with its adjacent nitrogen atoms and a keto group, can act as both a hydrogen bond donor (N-H in unsubstituted analogs) and acceptor. mdpi.com The inherent polarity and high dipole moment of the pyridazine (B1198779) ring contribute to favorable interactions and can reduce the lipophilicity of a molecule compared to a simple phenyl ring. nih.gov

Molecular recognition is dictated by a combination of interactions:

Hydrogen Bonding: The carbonyl group at the C-3 position of the pyridazinone core is a key hydrogen bond acceptor. Docking studies of various pyridazinone derivatives have shown this group forming hydrogen bonds with key residues in the active sites of enzymes like monoamine oxidase-B (MAO-B), such as the phenol (B47542) group of Y326. mdpi.com

Hydrophobic Interactions: The aromatic rings—the N-2 benzyl (B1604629) substituent and the C-6 methoxyphenyl group—are crucial for engaging with hydrophobic pockets within a target's binding site. These interactions are fundamental to anchoring the ligand in the correct orientation for optimal binding. researchgate.net

π-π Stacking and π-Cation Interactions: The electron-rich aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). For instance, interactions with Tyr398 have been observed for pyridazinone derivatives targeting MAO-B. mdpi.com

The interplay of these structural features and the resulting molecular interactions is fundamental to the biological activity of this class of compounds.

Influence of Pyridazinone Core Modifications on Molecular Binding Profiles

The pyridazin-3(2H)-one core is a viable and important scaffold for the development of potent therapeutic agents. nih.gov Modifications to this central ring system can have a profound impact on the molecule's conformation, electronic properties, and, consequently, its binding profile.

Key modifications and their effects include:

Saturation of the Ring: The aromaticity of the pyridazinone ring is often crucial. Studies comparing aromatic pyridazinones with their non-aromatic 4,5-dihydropyridazinone analogs have demonstrated the importance of the planar scaffold for certain biological activities, such as COX-2 inhibition. researchgate.net The planar structure facilitates optimal π-π stacking and other interactions within the binding site.

Isosteric Replacements: Replacing the pyridazinone core with other heterocyclic systems can help probe the importance of the nitrogen atoms and the carbonyl group. For example, substituting the pyridazinone with a 2-pyridinone or a pyrazolone (B3327878) can alter the hydrogen bonding capacity and dipole moment, leading to different binding affinities and selectivities. nih.gov

Fused Ring Systems: Incorporating the pyridazinone moiety into fused bi- or tricyclic scaffolds constrains the molecule's conformation. This reduction in flexibility can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target. mdpi.comresearchgate.net

Table 1: Effect of Pyridazinone Core Modifications on Molecular Binding

Core ModificationStructural ChangeImpact on Molecular Binding ProfileReference Example
DehydrogenationConversion of 4,5-dihydropyridazinone to the aromatic pyridazinone.Increases planarity, enhancing π-π stacking interactions. Often crucial for activity against targets like COX-2. researchgate.netComparison of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with 6-phenylpyridazin-3(2H)-one.
Isosteric ReplacementSubstitution with other heterocycles (e.g., pyrazolone, 2-pyridinone).Alters H-bonding patterns and dipole moment, potentially changing target selectivity. nih.govComparison of pyridazinone-based FPR agonists with pyrazolone-based agonists. nih.gov
Introduction of Fused RingsCreation of rigid tricyclic systems containing the pyridazinone core.Reduces conformational flexibility, potentially increasing binding affinity and selectivity by pre-organizing the molecule for the target. mdpi.comDevelopment of tricyclic pyridazinones as PDE5 inhibitors. nih.gov

Contribution of the N-2 Benzyl Substituent to Molecular Recognition

The substituent at the N-2 position of the pyridazinone ring plays a critical role in defining the molecule's interaction with its biological target. The nature of this substituent can influence potency, selectivity, and pharmacokinetic properties. In 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, the N-2 substituent is a benzyl group.

The benzyl group contributes to molecular recognition in several ways:

π-π Stacking: The aromatic ring allows for potential π-π stacking interactions with aromatic amino acid residues of the target protein, further stabilizing the ligand-protein complex.

SAR studies on various pyridazinone analogs show that modifying the N-2 substituent has a significant impact on activity. For instance, replacing the benzyl group with smaller alkyl chains, larger substituted aryl groups, or heterocyclic moieties can dramatically alter the binding affinity and selectivity. figshare.comresearcher.life In some series, N-phenyl substitution on the pyridazinone ring was found to improve inhibitory activity. nih.gov The introduction of groups like substituted benzalhydrazones or piperazine (B1678402) analogs at the N-2 position has been a successful strategy in developing selective MAO inhibitors. mdpi.comnih.gov

Role of the C-6 Aromatic Moiety in Ligand-Target Engagement

The substituent at the C-6 position is another major determinant of the pharmacological activity of pyridazinone derivatives. In the title compound, this position is occupied by a 4-methoxyphenyl (B3050149) group. This moiety is crucial for ligand-target engagement and selectivity.

Key contributions of the C-6 4-methoxyphenyl group include:

Hydrophobic Pocket Occupancy: The phenyl ring is essential for fitting into the main hydrophobic channel of many enzyme active sites. researchgate.net Its presence is often a prerequisite for high-affinity binding.

Hydrogen Bonding: The methoxy (B1213986) group at the para-position introduces a potential hydrogen bond acceptor. This oxygen atom can form a hydrogen bond with a suitable donor residue in the protein's active site, providing an additional anchoring point and enhancing binding affinity.

Electronic Effects: The methoxy group is an electron-donating group, which modifies the electron density of the aromatic ring. This can influence the strength of π-π stacking or cation-π interactions with the target protein.

Selectivity: The substitution pattern on the C-6 phenyl ring is critical for selectivity. For example, in the design of PDE5 inhibitors based on a tricyclic pyridazinone core, a phenyl ring at the corresponding position was found to be necessary for inhibitory activity, and modifications to this ring fine-tuned the selectivity against other PDE isoforms. nih.gov

Studies on related 6-arylpyridazinones have shown that the nature and position of substituents on the C-6 phenyl ring are critical. For instance, the synthesis of various 6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives highlights the exploration of this position to modulate biological activity. raco.catresearchgate.net Molecular modeling studies have predicted that bulky or polar groups on the pendent phenyl ring may be undesirable due to steric limitations within the active site, which could explain the poor activity of certain analogs. researchgate.net

Table 2: Influence of C-6 Phenyl Ring Substituents on Activity

Substituent at C-6 Phenyl RingPotential InteractionsObserved Effect on Activity
Unsubstituted PhenylHydrophobic interactions, π-π stacking.Often serves as a baseline for activity, essential for occupying hydrophobic pockets. researchgate.net
4-Methoxy (-OCH₃)Hydrogen bond acceptor, electron-donating.Can enhance binding affinity through H-bonding if a suitable donor is present in the active site. researchgate.net
4-Chloro (-Cl)Hydrophobic, electron-withdrawing, potential for halogen bonding.In some series of COX-2 inhibitors, the chloro analogue showed potent anti-inflammatory activity. researchgate.net
4-Cyano (-CN)Polar, hydrogen bond acceptor, electron-withdrawing.A p-cyanophenyl group at C-6 was present in an antihypertensive 4,5-dihydro-3(2H)-pyridazinone. sarpublication.com

Exploration of Molecular Mechanisms and Specific Target Engagement by 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One

Use as a Chemical Probe for Biological System Interrogation:The compound has not been documented as a chemical probe for investigating biological systems.

This comprehensive search underscores a notable gap in the current scientific knowledge base. While the pyridazinone scaffold is of interest to medicinal chemists, the specific biological profile of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one remains uncharacterized. Future research initiatives would be necessary to elucidate the potential molecular interactions and therapeutic applications of this particular compound.

Computational and Theoretical Chemistry Investigations of 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridazinone derivatives, Density Functional Theory (DFT) is a widely used method to predict molecular structure and electronic characteristics. epstem.netnih.govepstem.net

Density Functional Theory (DFT) DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized ground-state geometry of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one. epstem.netejosat.com.tr These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from X-ray crystallography where available. nih.govnih.gov

HOMO/LUMO Analysis The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govejosat.com.tr A smaller energy gap implies higher reactivity and suggests that charge transfer can occur more readily within the molecule. nih.gov For pyridazinone derivatives, the distribution of these orbitals is often spread across the pyridazinone ring and adjacent aromatic systems. nih.gov

Representative Frontier Orbital Energies for Pyridazinone Scaffolds
ParameterTypical Energy Value (eV)
HOMO Energy-6.0 to -6.8
LUMO Energy-1.5 to -2.5
Energy Gap (ΔE)3.5 to 5.0

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov In a typical MEP map, regions of negative potential (colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. For 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, these regions are expected around the electronegative oxygen and nitrogen atoms of the pyridazinone ring. nih.gov Conversely, regions of positive potential (blue) indicate electron-poor areas, primarily around hydrogen atoms, which are favorable sites for nucleophilic attack. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one involves studying the spatial arrangement of its atoms, particularly the rotation around single bonds connecting the pyridazinone core with the benzyl (B1604629) and methoxyphenyl substituents.

Studies on analogous structures reveal that pyridazinone derivatives are typically non-planar. nih.govnih.gov For instance, in 4-Benzyl-6-p-tolylpyridazin-3(2H)-one, the benzyl ring is nearly perpendicular to the pyridazinone ring, with a dihedral angle of 85.24°, while the tolyl and pyridazine (B1198779) rings are twisted by 27.35°. nih.govnih.gov Similarly, in 2-Benzyl-6-benzyloxypyridazin-3(2H)-one, the central pyridazine ring forms significant dihedral angles of 77.08° and 84.62° with the two benzene (B151609) rings. nih.gov This suggests that the benzyl and methoxyphenyl groups in the target molecule likely adopt twisted conformations relative to the central heterocyclic ring.

Computational methods can be employed to map the potential energy landscape of the molecule, identifying stable low-energy conformers and the energy barriers between them. nih.govexlibrisgroup.com This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Typical Dihedral Angles in Benzyl-Substituted Pyridazinones
Compound AnalogueDihedral AngleValue (°)
4-Benzyl-6-p-tolylpyridazin-3(2H)-one nih.govPyridazine Ring – Benzyl Ring85.24
Pyridazine Ring – Tolyl Ring27.35
2-Benzyl-6-benzyloxypyridazin-3(2H)-one nih.govPyridazine Ring – Benzyl Ring 177.08
Pyridazine Ring – Benzyl Ring 284.62

Molecular Docking and Dynamics Simulations for Ligand-Target Systems

To investigate the potential biological activity of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule interacts with a specific protein target at the atomic level.

Molecular Docking Molecular docking is a computational procedure that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. wjarr.comresearchgate.net For pyridazinone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes, such as monoamine oxidase (MAO-B), VEGFR-2, and amino transferases. researchgate.netmdpi.comnih.gov The process involves placing the flexible ligand into the binding site of the rigid or flexible protein target and scoring the resulting poses based on binding energy. The results provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. indexcopernicus.com

Representative Docking Scores for Pyridazinone Derivatives Against Various Targets
Protein TargetTypical Binding Affinity (kcal/mol)
dCTPase indexcopernicus.com-3.5 to -4.7
Monoamine Oxidase B (MAO-B) mdpi.com-7.0 to -9.0
VEGFR-2 nih.gov-6.5 to -8.5

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. indexcopernicus.comnih.gov By simulating the movements of atoms and molecules, MD provides a dynamic view of the binding event, allowing for the evaluation of the stability of key interactions and conformational changes in both the ligand and the protein. indexcopernicus.com These simulations are crucial for validating docking results and understanding the thermodynamic basis of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netkfupm.edu.sa For pyridazinone derivatives, QSAR models can be developed to predict their efficacy as anti-inflammatory, antimicrobial, or anticancer agents based on a set of calculated molecular descriptors. nih.gov

These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. By training a model on a set of pyridazinones with known activities, it becomes possible to predict the activity of new, untested analogues. This predictive capability is invaluable for prioritizing synthetic efforts and designing more potent compounds. researchgate.netkfupm.edu.sa

Virtual Screening and De Novo Design of Novel Pyridazinone Derivatives

Computational chemistry plays a pivotal role in the discovery of novel drug candidates through virtual screening and de novo design. nih.govnih.gov

Virtual Screening Virtual screening is a method used to search large chemical libraries for molecules that are likely to bind to a specific biological target. wjarr.comtemple.edu This can be achieved through structure-based approaches, which involve docking thousands of compounds into the target's active site, or ligand-based methods, which use a known active molecule to build a pharmacophore model to find other molecules with similar features. wjarr.comnih.gov For the pyridazinone scaffold, virtual screening can identify new derivatives with the potential for desired biological activities. nih.gov

De Novo Design De novo design is a more creative computational approach where novel molecular structures are built from scratch or by modifying existing scaffolds to fit optimally within a target's binding site. temple.edumdpi.com Algorithms can "grow" a molecule atom-by-atom or combine molecular fragments to generate novel pyridazinone derivatives with optimized binding affinity and selectivity. This strategy allows for the exploration of new chemical space and the design of innovative compounds tailored to specific therapeutic goals. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Benzyl 6 4 Methoxyphenyl Pyridazin 3 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) is an indispensable tool for the unambiguous determination of the molecular formula of a synthesized compound. nih.gov This method measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental composition.

In the analysis of pyridazinone derivatives, ESI-MS is frequently utilized to confirm the molecular structure of newly synthesized compounds. mdpi.com For 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, HRMS would be used to obtain a high-accuracy mass measurement of the protonated molecule, [M+H]⁺. This experimentally determined mass is then compared to the theoretical mass calculated from the molecular formula (C₁₈H₁₆N₂O₂). The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, thus confirming the molecular formula. researchgate.net This technique is a cornerstone in the characterization of novel chemical entities, ensuring the correct product has been obtained from a synthetic route. mdpi.commdpi.com

Table 1: Illustrative HRMS/ESI-MS Data for Molecular Formula Confirmation

Parameter Expected Value for C₁₈H₁₇N₂O₂⁺ ([M+H]⁺)
Molecular Formula C₁₈H₁₆N₂O₂
Theoretical Monoisotopic Mass 292.1212 g/mol
Observed m/z [Value would be determined experimentally]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for elucidating the detailed molecular structure of organic compounds in solution. nih.govresearchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be employed.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one would show distinct signals for the aromatic protons of the benzyl (B1604629) and methoxyphenyl groups, the methylene (B1212753) protons of the benzyl group, the methoxy (B1213986) protons, and the proton on the pyridazinone ring. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of these signals are used to assign them to specific protons in the molecule. researchgate.netrsc.org

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. rsc.org The spectrum would show signals for the carbonyl carbon, the carbons of the pyridazinone ring, the aromatic carbons of the two phenyl rings, the methylene carbon, and the methoxy carbon. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by showing correlations between different nuclei. beilstein-journals.org COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two or three bonds. These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the connectivity of the different structural fragments.

Table 2: Representative ¹H NMR Spectral Data for 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 7.9 d 2H Ar-H (methoxyphenyl)
~ 7.2 - 7.4 m 5H Ar-H (benzyl)
~ 7.0 - 7.1 d 2H Ar-H (methoxyphenyl)
~ 6.9 s 1H Pyridazinone-H
~ 5.3 s 2H -CH₂-

Table 3: Representative ¹³C NMR Spectral Data for 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

Chemical Shift (δ, ppm) Assignment
~ 160 C=O
~ 159 Ar-C (methoxyphenyl-C-O)
~ 145 Pyridazinone-C
~ 137 Ar-C (benzyl ipso-C)
~ 130 Pyridazinone-C
~ 129 Ar-CH (benzyl)
~ 128 Ar-CH (methoxyphenyl)
~ 127 Ar-CH (benzyl)
~ 125 Ar-C (methoxyphenyl ipso-C)
~ 114 Ar-CH (methoxyphenyl)
~ 100 Pyridazinone-CH
~ 55 -OCH₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Property Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. mdpi.com Molecules absorb infrared radiation at characteristic frequencies that correspond to the vibrations of their bonds. The IR spectrum of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one would exhibit characteristic absorption bands for the carbonyl (C=O) group of the pyridazinone ring, the C=N and C=C bonds within the heterocyclic and aromatic rings, and the C-H bonds of the aromatic and aliphatic parts of the molecule. researchgate.netnist.gov

Table 4: Characteristic IR Absorption Bands for 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050 - 3100 C-H stretch Aromatic
~ 2850 - 2960 C-H stretch Aliphatic (CH₂, OCH₃)
~ 1660 - 1680 C=O stretch Amide (Pyridazinone)
~ 1580 - 1610 C=C stretch Aromatic and Pyridazinone Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems and aromatic rings. uobabylon.edu.iqijprajournal.comeurekaselect.com The UV-Vis spectrum of 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one would show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the conjugated pyridazinone and aromatic ring systems. researchgate.netunl.pt The position and intensity of these bands are sensitive to the molecular structure and can be used to study the electronic properties of the compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Table 5: Illustrative Crystallographic Data for a Related Pyridazinone Derivative

Parameter Value (for 2-Benzyl-6-benzyloxypyridazin-3(2H)-one) nih.gov
Molecular Formula C₁₈H₁₆N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 32.741(4)
b (Å) 10.9198(14)
c (Å) 8.1228(10)
β (°) 95.92(2)
Volume (ų) 2888.6(6)

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation in Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and other impurities. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. mdpi.com For 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak would be used to identify the compound, and the peak area would be used to determine its purity, often with detection by a UV-Vis spectrophotometer. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While pyridazinone derivatives may have limited volatility, derivatization can sometimes be employed to make them amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying trace impurities. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-6-(4-methoxyphenyl)pyridazin-3-one in academic settings?

The compound is typically synthesized via condensation reactions. A common method involves reacting 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one with benzaldehyde derivatives in ethanol under basic conditions (e.g., sodium ethoxide). The mixture is stirred at room temperature, acidified with HCl, and purified via recrystallization (90% ethanol) to yield the target compound . Reaction monitoring via TLC and intermediate characterization (e.g., NMR) are critical for confirming stepwise progress.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and stereochemical details, particularly for derivatives with complex substituents .
  • HPLC (with UV detection) to assess purity (>95%) and rule out diastereomeric byproducts .

Q. What precautions are necessary to ensure purity during synthesis?

  • Use anhydrous solvents (e.g., ethanol) to prevent hydrolysis of intermediates.
  • Optimize recrystallization solvents (e.g., ethanol/water mixtures) to remove unreacted aldehydes .
  • Employ inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) can accelerate condensation but risk side reactions.
  • Temperature control : Gradual heating (40–60°C) reduces decomposition of thermally labile intermediates .
  • Substituent tuning : Electron-donating groups (e.g., methoxy) on the aryl ring improve electrophilicity, favoring higher yields .

Q. How do computational methods like DFT contribute to understanding its molecular properties?

  • Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
  • Molecular docking evaluates binding affinity to biological targets (e.g., viral proteases), guiding SAR studies .
  • Vibrational analysis (IR) correlates experimental spectra with computed modes to confirm functional groups .

Q. How should researchers address discrepancies between experimental and computational structural data?

  • Cross-validation : Compare X-ray crystallography results (bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Solvent modeling : Include solvent parameters (e.g., PCM model) in simulations to account for solution-phase conformational changes.
  • Dynamic effects : Molecular dynamics (MD) simulations assess flexibility in solution, resolving mismatches with static crystal structures .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or bulky groups to probe steric/electronic effects on bioactivity .
  • Biological assays : Test antiviral or enzyme inhibition activity in cell-based models, correlating IC₅₀ values with substituent patterns.
  • Pharmacophore mapping : Identify critical moieties (e.g., benzyl group) for target binding using 3D-QSAR models .

Methodological Challenges and Contradictions

Q. How to resolve conflicting spectral data during characterization?

  • NMR ambiguity : Use 2D techniques (e.g., COSY, NOESY) to distinguish overlapping proton signals in aromatic regions.
  • Mass spectrometry artifacts : Rule out adduct formation (e.g., Na⁺/K⁺) by comparing HRMS with theoretical [M+H]⁺ values .
  • Crystallographic disorder : Refine X-ray data with twin-law corrections for multi-component crystals .

Q. What experimental controls are critical in biological activity studies?

  • Positive controls : Use established inhibitors (e.g., remdesivir for antiviral assays) to validate assay sensitivity .
  • Solvent controls : Confirm that DMSO (common solubilizing agent) does not interfere with cellular viability assays.
  • Metabolic stability tests : Include cytochrome P450 inhibitors to assess whether observed activity is due to the parent compound or metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.